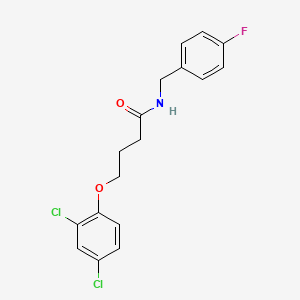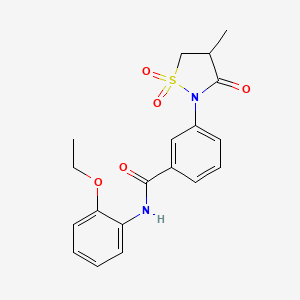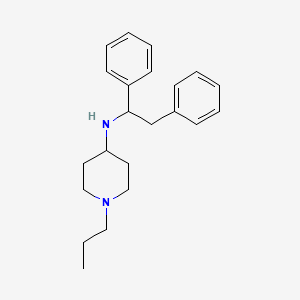![molecular formula C31H30N6O5S2 B5129773 2,7-bis{[4-(2-pyridinyl)-1-piperazinyl]sulfonyl}-9H-fluoren-9-one](/img/structure/B5129773.png)
2,7-bis{[4-(2-pyridinyl)-1-piperazinyl]sulfonyl}-9H-fluoren-9-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,7-bis{[4-(2-pyridinyl)-1-piperazinyl]sulfonyl}-9H-fluoren-9-one, also known as BBF 2066, is a small molecule compound that has been extensively studied in the field of medicinal chemistry. This compound has shown promising results in various scientific research applications due to its unique chemical structure and mechanism of action.
作用機序
The mechanism of action of 2,7-bis{[4-(2-pyridinyl)-1-piperazinyl]sulfonyl}-9H-fluoren-9-one 2066 is not fully understood. However, it has been proposed that 2,7-bis{[4-(2-pyridinyl)-1-piperazinyl]sulfonyl}-9H-fluoren-9-one 2066 may act by inhibiting the activity of certain enzymes or proteins involved in cancer cell growth, inflammation, or viral replication. 2,7-bis{[4-(2-pyridinyl)-1-piperazinyl]sulfonyl}-9H-fluoren-9-one 2066 has been shown to inhibit the activity of histone deacetylase (HDAC), which is involved in the regulation of gene expression. Inhibition of HDAC activity can lead to the activation of tumor suppressor genes and the inhibition of oncogenes, resulting in the inhibition of cancer cell growth. 2,7-bis{[4-(2-pyridinyl)-1-piperazinyl]sulfonyl}-9H-fluoren-9-one 2066 has also been shown to inhibit the activity of cyclooxygenase-2 (COX-2), which is involved in the production of inflammatory mediators. Inhibition of COX-2 activity can lead to the reduction of inflammation. Furthermore, 2,7-bis{[4-(2-pyridinyl)-1-piperazinyl]sulfonyl}-9H-fluoren-9-one 2066 has been found to inhibit the activity of viral proteases, which are essential for viral replication.
Biochemical and Physiological Effects:
2,7-bis{[4-(2-pyridinyl)-1-piperazinyl]sulfonyl}-9H-fluoren-9-one 2066 has been shown to have several biochemical and physiological effects. It has been found to induce cell cycle arrest and apoptosis in cancer cells. 2,7-bis{[4-(2-pyridinyl)-1-piperazinyl]sulfonyl}-9H-fluoren-9-one 2066 has also been found to reduce the production of inflammatory mediators, such as prostaglandins and cytokines. In addition, 2,7-bis{[4-(2-pyridinyl)-1-piperazinyl]sulfonyl}-9H-fluoren-9-one 2066 has been shown to inhibit the replication of several viruses, including HIV, influenza, and hepatitis C virus.
実験室実験の利点と制限
2,7-bis{[4-(2-pyridinyl)-1-piperazinyl]sulfonyl}-9H-fluoren-9-one 2066 has several advantages for lab experiments. It is a small molecule compound that can be easily synthesized and purified. It has been extensively studied in various scientific research applications, and its mechanism of action is well understood. Moreover, 2,7-bis{[4-(2-pyridinyl)-1-piperazinyl]sulfonyl}-9H-fluoren-9-one 2066 has been found to have low toxicity and good bioavailability. However, there are also some limitations for lab experiments with 2,7-bis{[4-(2-pyridinyl)-1-piperazinyl]sulfonyl}-9H-fluoren-9-one 2066. It has been found to be unstable in aqueous solutions, which can affect its activity. Furthermore, 2,7-bis{[4-(2-pyridinyl)-1-piperazinyl]sulfonyl}-9H-fluoren-9-one 2066 has been found to have poor solubility in water, which can limit its use in certain experiments.
将来の方向性
2,7-bis{[4-(2-pyridinyl)-1-piperazinyl]sulfonyl}-9H-fluoren-9-one 2066 has shown promising results in various scientific research applications. There are several future directions for the development of 2,7-bis{[4-(2-pyridinyl)-1-piperazinyl]sulfonyl}-9H-fluoren-9-one 2066. One direction is to optimize the synthesis method to improve the yield and purity of the compound. Another direction is to investigate the structure-activity relationship of 2,7-bis{[4-(2-pyridinyl)-1-piperazinyl]sulfonyl}-9H-fluoren-9-one 2066 to identify more potent analogs. Moreover, future studies can focus on the development of 2,7-bis{[4-(2-pyridinyl)-1-piperazinyl]sulfonyl}-9H-fluoren-9-one 2066 as a potential therapeutic agent for cancer, inflammatory diseases, and viral infections. Additionally, future studies can investigate the potential use of 2,7-bis{[4-(2-pyridinyl)-1-piperazinyl]sulfonyl}-9H-fluoren-9-one 2066 in combination with other drugs to enhance its activity.
合成法
2,7-bis{[4-(2-pyridinyl)-1-piperazinyl]sulfonyl}-9H-fluoren-9-one 2066 can be synthesized using a multistep process involving several chemical reactions. The starting material for the synthesis is fluorenone, which is converted into the corresponding fluorene derivative through a reduction reaction. The fluorene derivative is then reacted with 2-pyridinylpiperazine and sulfonyl chloride to give the final product 2,7-bis{[4-(2-pyridinyl)-1-piperazinyl]sulfonyl}-9H-fluoren-9-one 2066. The synthesis method has been optimized to yield high purity and high yield of 2,7-bis{[4-(2-pyridinyl)-1-piperazinyl]sulfonyl}-9H-fluoren-9-one 2066.
科学的研究の応用
2,7-bis{[4-(2-pyridinyl)-1-piperazinyl]sulfonyl}-9H-fluoren-9-one 2066 has been extensively studied for its potential therapeutic applications. It has been shown to have anticancer, anti-inflammatory, and antiviral activities. 2,7-bis{[4-(2-pyridinyl)-1-piperazinyl]sulfonyl}-9H-fluoren-9-one 2066 has been found to inhibit the growth of various cancer cell lines, including breast cancer, colon cancer, and lung cancer. It has also been shown to reduce inflammation in animal models of inflammatory diseases, such as rheumatoid arthritis and multiple sclerosis. In addition, 2,7-bis{[4-(2-pyridinyl)-1-piperazinyl]sulfonyl}-9H-fluoren-9-one 2066 has been found to inhibit the replication of several viruses, including HIV, influenza, and hepatitis C virus.
特性
IUPAC Name |
2,7-bis[(4-pyridin-2-ylpiperazin-1-yl)sulfonyl]fluoren-9-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C31H30N6O5S2/c38-31-27-21-23(43(39,40)36-17-13-34(14-18-36)29-5-1-3-11-32-29)7-9-25(27)26-10-8-24(22-28(26)31)44(41,42)37-19-15-35(16-20-37)30-6-2-4-12-33-30/h1-12,21-22H,13-20H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OIIQWIABYRYSGF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=CC=N2)S(=O)(=O)C3=CC4=C(C=C3)C5=C(C4=O)C=C(C=C5)S(=O)(=O)N6CCN(CC6)C7=CC=CC=N7 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C31H30N6O5S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
630.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,7-Bis[(4-pyridin-2-ylpiperazin-1-yl)sulfonyl]fluoren-9-one | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-{[5-(2-chloro-4-nitrophenyl)-2-furyl]methylene}-6,7-dimethyl[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one](/img/structure/B5129694.png)
![3-chloro-N-[1-(2-furyl)ethyl]-N-2-pyridinyl-1-benzothiophene-2-carboxamide](/img/structure/B5129701.png)
![[3-(1-naphthyloxy)propyl]hydrazine](/img/structure/B5129703.png)

![N~2~-[(3-chloro-4-methoxyphenyl)sulfonyl]-N~1~-(4-ethoxyphenyl)-N~2~-methylglycinamide](/img/structure/B5129713.png)
![1-chloro-2-[3-(2-methoxy-4-methylphenoxy)propoxy]-3,5-dimethylbenzene](/img/structure/B5129715.png)

![N~2~-benzyl-N~1~-(4-fluorophenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B5129732.png)

![N-[1-(2,5-dimethoxyphenyl)ethyl]-3-phenylpropanamide](/img/structure/B5129758.png)


